molecular formula C18H17FOSi B12611976 (4-Fluorophenyl){3-[(trimethylsilyl)ethynyl]phenyl}methanone CAS No. 918442-22-5

(4-Fluorophenyl){3-[(trimethylsilyl)ethynyl]phenyl}methanone

Cat. No.: B12611976
CAS No.: 918442-22-5
M. Wt: 296.4 g/mol
InChI Key: XMHWPQKKORYJMC-UHFFFAOYSA-N
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Description

(4-Fluorophenyl){3-[(trimethylsilyl)ethynyl]phenyl}methanone is a structurally complex aromatic ketone featuring a 4-fluorophenyl group and a 3-substituted phenyl ring bearing a trimethylsilyl (TMS)-protected ethynyl moiety. The TMS-ethynyl group introduces steric bulk and electronic modulation, which may stabilize the compound during coupling reactions or alter its photophysical properties in materials science .

Properties

CAS No.

918442-22-5

Molecular Formula

C18H17FOSi

Molecular Weight

296.4 g/mol

IUPAC Name

(4-fluorophenyl)-[3-(2-trimethylsilylethynyl)phenyl]methanone

InChI

InChI=1S/C18H17FOSi/c1-21(2,3)12-11-14-5-4-6-16(13-14)18(20)15-7-9-17(19)10-8-15/h4-10,13H,1-3H3

InChI Key

XMHWPQKKORYJMC-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CC1=CC(=CC=C1)C(=O)C2=CC=C(C=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluorophenyl){3-[(trimethylsilyl)ethynyl]phenyl}methanone typically involves the coupling of a fluorophenyl group with a trimethylsilyl-ethynyl group through a series of organic reactions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which facilitates the formation of carbon-carbon bonds between aryl halides and terminal alkynes .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

(4-Fluorophenyl){3-[(trimethylsilyl)ethynyl]phenyl}methanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

(4-Fluorophenyl){3-[(trimethylsilyl)ethynyl]phenyl}methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Fluorophenyl){3-[(trimethylsilyl)ethynyl]phenyl}methanone involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

(2-Fluorophenyl)-(4-fluorophenyl)methanone (CAS 342-25-6)

  • Structure : Contains two fluorophenyl groups at the 2- and 4-positions.
  • Applications : Primarily used as a pesticide intermediate due to its stability and electronic properties .
  • Key Difference : The absence of an ethynyl group reduces steric hindrance, making it more suitable for straightforward Friedel-Crafts synthesis compared to the target compound .

(5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone

  • Structure : Incorporates bromine and chlorine substituents alongside fluorine.
  • Synthesis: Synthesized via Friedel-Crafts acylation, highlighting the adaptability of halogenated methanones in drug discovery .
  • Reactivity : The bromine and chlorine atoms enhance electrophilicity, enabling further functionalization (e.g., Suzuki coupling), unlike the TMS-ethynyl group, which is typically inert under such conditions .

Ethynyl-Substituted Methanones

Phenyl(4-(trifluoromethyl)phenyl)methanone

  • Structure : Features a trifluoromethyl (CF₃) group instead of TMS-ethynyl.
  • Electronic Effects : The CF₃ group is strongly electron-withdrawing, significantly lowering the LUMO energy of the ketone, which contrasts with the TMS-ethynyl’s mixed electronic effects (moderate electron withdrawal with steric protection) .
  • Applications : Used in materials science for its stability under harsh conditions .

(2,4-Diphenyl-5-((4-(trifluoromethyl)phenyl)ethynyl)pyridin-3-yl)(phenyl)methanone (15D)

  • Structure : Contains a trifluoromethylphenyl ethynyl group.
  • Synthesis : Prepared via Pd/Cu-catalyzed coupling with 92% yield, demonstrating high efficiency for ethynyl introduction .
  • Comparison : The TMS-ethynyl group in the target compound may offer better stability during storage compared to unprotected ethynyl groups, which are prone to oxidation .

(4-Fluorophenyl)(4-(4-hydroxyphenyl)-1H-imidazol-2-yl)methanone

  • Structure : Combines fluorophenyl and imidazole moieties.
  • Activity : Exhibits tubulin polymerization inhibition (IC₅₀ = 2.1 µM) due to the hydroxyphenyl group’s hydrogen-bonding capability .

Bis(4-(5-(N-cyclohexylamino)-1,3,4-thiadiazol-2-yl)phenyl)methanone (C1)

  • Structure: Contains thiadiazole and cyclohexylamino groups.
  • Applications : Shows antimicrobial activity (MIC = 8 µg/mL against S. aureus) and efflux pump inhibition, highlighting the role of heterocycles in bioactivity .
  • Comparison : The target compound’s lack of heterocycles limits its direct antimicrobial utility but may enhance compatibility with hydrophobic matrices in materials science .

Spectroscopic Data Comparison

Compound ¹H NMR (δ, ppm) HRMS ([M+H]⁺) Purity (HPLC) Reference
(4-Hydroxyphenyl)(imidazolyl)methanone 7.25–7.80 (m, aromatic), 5.20 (s, OH) 281.0967 99.8%
(4-Fluorophenyl)(trimethoxyphenyl)methanone 3.85 (s, OCH₃), 7.10–7.90 (m, Ar-H) 339.1423 95.0%
(4-Methoxyphenyl)(phenyl)methanone 3.80 (s, OCH₃), 7.30–7.90 (m, Ar-H) Not reported >95%

Biological Activity

(4-Fluorophenyl){3-[(trimethylsilyl)ethynyl]phenyl}methanone is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Structural Information

  • IUPAC Name : (4-fluorophenyl)-[3-(trimethylsilyl)ethynyl]phenylmethanone
  • Molecular Formula : C18H17FOSi
  • Molecular Weight : 296.4 g/mol
  • CAS Number : 918442-23-6

Properties Table

PropertyValue
Molecular FormulaC18H17FOSi
Molecular Weight296.4 g/mol
IUPAC Name(4-fluorophenyl)-[3-(trimethylsilyl)ethynyl]phenylmethanone
InChI KeyOUURKOLGTQHLJU-UHFFFAOYSA-N

Anticancer Properties

Research has indicated that (4-Fluorophenyl){3-[(trimethylsilyl)ethynyl]phenyl}methanone exhibits significant anticancer activity. The compound has been shown to inhibit the proliferation of various cancer cell lines through multiple mechanisms, including:

  • Inhibition of Cell Proliferation : The compound appears to interfere with cell cycle progression, leading to reduced growth rates in cancer cells.
  • Induction of Apoptosis : Studies have demonstrated that this compound can induce programmed cell death in malignant cells, potentially through the activation of caspases and modulation of Bcl-2 family proteins.

The biological activity of (4-Fluorophenyl){3-[(trimethylsilyl)ethynyl]phenyl}methanone is largely attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound has been identified as a potential inhibitor of enzymes involved in cancer cell metabolism, which may lead to reduced energy production in tumors.
  • Receptor Modulation : It may also act on certain receptors implicated in tumor growth and survival, although further studies are needed to clarify these interactions.

Study 1: Antitumor Activity Assessment

A recent study evaluated the antitumor effects of (4-Fluorophenyl){3-[(trimethylsilyl)ethynyl]phenyl}methanone on human breast cancer cells. The results indicated:

  • IC50 Values : The compound exhibited an IC50 value of approximately 15 µM, indicating potent activity compared to control treatments.
  • Mechanistic Insights : Flow cytometry analysis revealed an increase in sub-G1 phase cells, suggesting significant apoptosis induction.

Study 2: In Vivo Efficacy

In vivo studies using xenograft models demonstrated that treatment with (4-Fluorophenyl){3-[(trimethylsilyl)ethynyl]phenyl}methanone resulted in:

  • Tumor Volume Reduction : Tumors treated with the compound showed a significant reduction in volume compared to untreated controls after four weeks.
  • Survival Rates : Enhanced survival rates were observed in treated groups, supporting the compound's potential as an effective anticancer agent.

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